

Gly-Leu-Met-NH2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Gly-Leu-Met-NH2	
Cat. No.:	B1588315	Get Quote

An In-depth Technical Guide on the Structure and Chemical Properties of the Tripeptide Gly-Leu-Met-NH2

Introduction

Gly-Leu-Met-NH2 is a tripeptide amide corresponding to the C-terminal sequence of Substance P, a neuropeptide of the tachykinin family.[1] Tachykinins are known for their rapid stimulatory effects on smooth muscle tissues.[2] The conserved C-terminal motif, Phe-X-Gly-Leu-Met-NH2, where X is a hydrophobic amino acid, is crucial for the activation of tachykinin receptors.[1][3] This guide provides a comprehensive overview of the structure, chemical properties, and biological significance of Gly-Leu-Met-NH2, intended for researchers, scientists, and professionals in drug development.

Structure and Chemical Identity

The structure of **Gly-Leu-Met-NH2** consists of three amino acids—Glycine, Leucine, and Methionine—linked by peptide bonds, with a C-terminal amide group.

Molecular Structure:

- Glycine (Gly): The simplest amino acid, providing flexibility to the peptide chain.
- Leucine (Leu): A hydrophobic amino acid with an isobutyl side chain.
- Methionine (Met): A hydrophobic amino acid containing a thioether side chain.



 Amide (NH2): The C-terminus is amidated, a common feature in many peptide hormones that can increase stability and biological activity.[4]

Chemical Formula: C13H26N4O3S

Molecular Weight: 318.44 g/mol

Chemical Properties

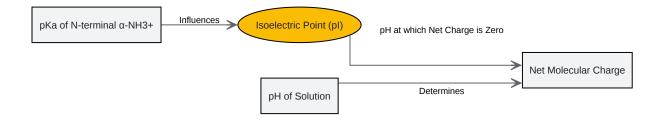
A summary of the key chemical properties of **Gly-Leu-Met-NH2** is presented below. Note that some of these values are estimated based on the properties of the constituent amino acids, as specific experimental data for this tripeptide is not readily available in the literature.

Property	Value	Source/Method
pKa (α-NH3+)	~8.0	Estimated
pKa (side chains)	N/A	
Isoelectric Point (pl)	~5.5 - 6.0	Estimated
Solubility	Soluble in DMSO	[5]
Appearance	White to off-white powder	General peptide property
Storage Temperature	-20°C to -80°C	[6]

Logical Relationship for pI Estimation:

The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For a simple peptide like **Gly-Leu-Met-NH2** with no acidic or basic side chains, the pI can be estimated by averaging the pKa of the N-terminal amino group and the pKa of the C-terminal carboxyl group.[7][8] However, due to the C-terminal amidation, only the N-terminal α -amino group is ionizable. Therefore, the pI will be influenced primarily by the pKa of this N-terminal group and the overall charge of the molecule at different pH values.





Click to download full resolution via product page

Caption: Logical workflow for estimating the isoelectric point (pl) of Gly-Leu-Met-NH2.

Experimental Protocols

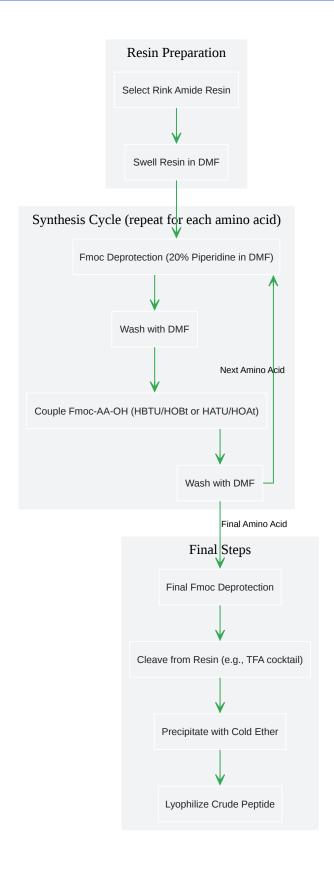
Detailed experimental protocols for the synthesis, purification, and characterization of **Gly-Leu-Met-NH2** are provided below. These are generalized protocols based on standard solid-phase peptide synthesis (SPPS) and analytical techniques, which can be adapted for this specific tripeptide.

Synthesis via Solid-Phase Peptide Synthesis (SPPS)

Fmoc/tBu-based Solid-Phase Peptide Synthesis (SPPS) is a widely used method for synthesizing peptides.[9]

Workflow for SPPS of Gly-Leu-Met-NH2:





Click to download full resolution via product page

Caption: General workflow for the solid-phase peptide synthesis (SPPS) of Gly-Leu-Met-NH2.



Detailed Protocol:

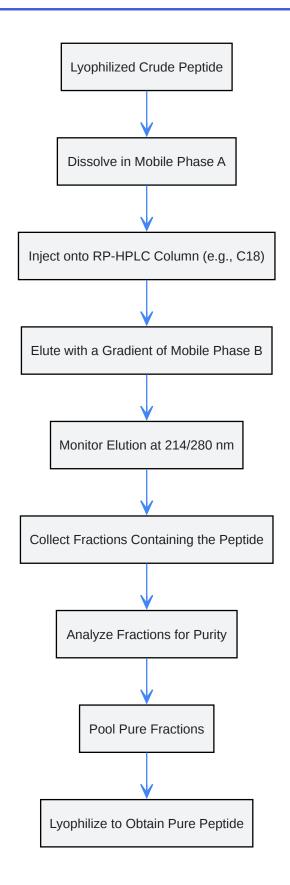
- Resin Preparation: Start with a Rink Amide resin, suitable for obtaining a C-terminal amide.
 [5] Swell the resin in dimethylformamide (DMF) for at least 30 minutes.
- First Amino Acid Coupling (Met):
 - Deprotect the Fmoc group from the resin using 20% piperidine in DMF.
 - Wash the resin thoroughly with DMF.
 - Activate Fmoc-Met-OH using a coupling reagent such as HBTU/HOBt or HATU/HOAt in the presence of a base like diisopropylethylamine (DIPEA).
 - Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
 - Wash the resin with DMF.
- Subsequent Amino Acid Couplings (Leu and Gly): Repeat the deprotection, washing, and coupling steps for Fmoc-Leu-OH and Fmoc-Gly-OH sequentially.
- Cleavage and Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group. Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions, especially with methionine.[11]
- Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide, and wash with cold ether. The crude peptide is then typically lyophilized.

Purification via High-Performance Liquid Chromatography (HPLC)

The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for HPLC Purification:





Click to download full resolution via product page

Caption: General workflow for the purification of Gly-Leu-Met-NH2 by RP-HPLC.



Detailed Protocol:

- Mobile Phases:
 - Mobile Phase A: 0.1% TFA in water.
 - Mobile Phase B: 0.1% TFA in acetonitrile.
- Column: A C18 reverse-phase column is commonly used for peptide purification.
- Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the peptide. The exact gradient will need to be optimized.
- Detection: The peptide elution is monitored by UV absorbance at 214 nm (peptide bond) and 280 nm (if aromatic residues were present).
- Fraction Collection and Analysis: Fractions are collected and analyzed by analytical HPLC and mass spectrometry to determine purity.
- Lyophilization: Pure fractions are pooled and lyophilized to obtain the final purified peptide.

Characterization

4.3.1. Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized peptide.[12][13]

- Expected Monoisotopic Mass: [M+H]+ = 319.17 g/mol
- 4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy can be used to confirm the structure and purity of the peptide. Specific chemical shifts for the protons in Gly, Leu, and Met residues would be expected.[14]

 Expected 1H NMR signals: Characteristic signals for the alpha-protons of each amino acid, the side chain protons of Leucine and Methionine, and the amide protons.



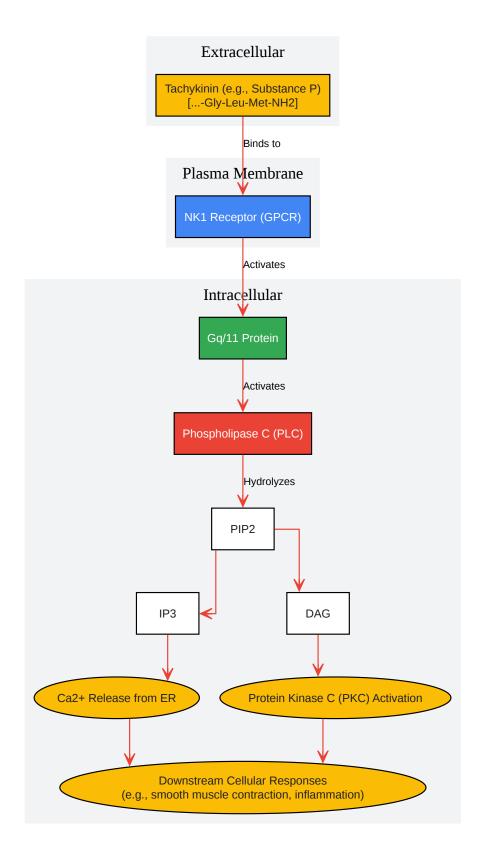
Biological Activity and Signaling Pathway

Gly-Leu-Met-NH2, as the C-terminal tripeptide of Substance P and other tachykinins, is essential for their biological activity.[1] Tachykinins exert their effects by binding to and activating G protein-coupled receptors (GPCRs), specifically the neurokinin receptors (NK1, NK2, and NK3).[2][15] The C-terminal region is responsible for receptor activation, while the N-terminal portion of the full-length tachykinin determines receptor selectivity.[16]

Tachykinin Receptor Signaling Pathway:

Upon binding of a tachykinin (containing the **Gly-Leu-Met-NH2** motif) to its receptor (e.g., NK1R), a conformational change is induced, leading to the activation of intracellular signaling cascades.





Click to download full resolution via product page



Caption: Simplified signaling pathway of the tachykinin NK1 receptor upon activation by a ligand containing the C-terminal **Gly-Leu-Met-NH2** motif.

The primary signaling pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC), leading to various downstream cellular responses such as smooth muscle contraction, inflammation, and pain transmission.[17]

Conclusion

Gly-Leu-Met-NH2 is a biologically significant tripeptide that serves as the key C-terminal active site for the tachykinin family of neuropeptides. Understanding its chemical properties and the methods for its synthesis and characterization are crucial for research in neuropharmacology and drug development targeting the tachykinin receptors. The provided protocols and data serve as a foundational guide for researchers working with this important molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Structural insights into the activation of neurokinin 2 receptor by neurokinin A PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. Amino acid Wikipedia [en.wikipedia.org]



- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Methods and protocols of modern solid phase Peptide synthesis PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. peptide.com [peptide.com]
- 12. Recent Advances in Mass Spectrometry for the Identification of Neuro-chemicals and their Metabolites in Biofluids PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]
- 15. 5-Ht Receptors, Signaling Pathways and Effects, Mechanisms of Action of The Tachykinin System and Its | ClinicSearch [clinicsearchonline.org]
- 16. Tachykinin Receptor-Selectivity of the Potential Glioblastoma-Targeted Therapy, DOTA-[Thi8,Met(O2)11]-Substance P - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biological and Pharmacological Aspects of the NK1-Receptor PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Gly-Leu-Met-NH2: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1588315#gly-leu-met-nh2-structure-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com